molecular formula C13H9NO3S2 B11979753 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- CAS No. 61381-64-4

2(3H)-Benzothiazolone, 3-(phenylsulfonyl)-

Cat. No.: B11979753
CAS No.: 61381-64-4
M. Wt: 291.3 g/mol
InChI Key: ALWUCZNMPAKHJQ-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is a heterocyclic organic compound that features a benzothiazolone core with a phenylsulfonyl substituent at the 3-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- typically involves the reaction of benzothiazolone with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2(3H)-Benzothiazolone, 3-(phenylsulfonyl)- is unique due to its benzothiazolone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

61381-64-4

Molecular Formula

C13H9NO3S2

Molecular Weight

291.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C13H9NO3S2/c15-13-14(11-8-4-5-9-12(11)18-13)19(16,17)10-6-2-1-3-7-10/h1-9H

InChI Key

ALWUCZNMPAKHJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O

Origin of Product

United States

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